5-Bromo-2,7-dichloro-1H-1,3-benzimidazole
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Overview
Description
5-Bromo-2,7-dichloro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,7-dichloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve the stability of the diazonium salt intermediate, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,7-dichloro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2,7-dichloro-1H-1,3-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Material Science: It is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or modulate signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1H-1,3-benzimidazole: Similar structure but with one less chlorine atom.
2-Bromo-5,6-dichloro-1H-benzimidazole: Similar structure with different positions of bromine and chlorine atoms.
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: A more complex derivative with additional functional groups.
Uniqueness
5-Bromo-2,7-dichloro-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H3BrCl2N2 |
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Molecular Weight |
265.92 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
PQBCZKGTVBCOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
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